REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.F[C:12]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:13]=1[C:14]#[N:15]>CN(C=O)C>[CH2:3]([O:10][C:12]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:13]=1[C:14]#[N:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|
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Name
|
|
Quantity
|
74 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
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1.95 L
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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142 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)O
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Name
|
|
Quantity
|
180 g
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Type
|
reactant
|
Smiles
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FC1=C(C#N)C=C(C=C1)F
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Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred in an ice bath (0° C.) for 120 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 12 L, 4-neck round bottom flask equipped with a mechanic stirrer
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Type
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TEMPERATURE
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Details
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The resulting mixture was warmed up to room temperature
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Type
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WAIT
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Details
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After 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
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the mixture was cooled in an ice bath (4° C.)
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Type
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CUSTOM
|
Details
|
quenched with saturated NH4Cl (130 mL)
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Type
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ADDITION
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Details
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followed by the addition of water (2.6 L×3)
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Type
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STIRRING
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Details
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The slurry was stirred at room temperature overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
|
the precipitate was filtered
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Type
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WASH
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Details
|
washed with water (650 mL×3)
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Type
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CUSTOM
|
Details
|
The solid was dried in vacuum for 2 days
|
Duration
|
2 d
|
Reaction Time |
120 min |
Name
|
|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)OC1=C(C#N)C=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 292 g | |
YIELD: PERCENTYIELD | 99.3% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |